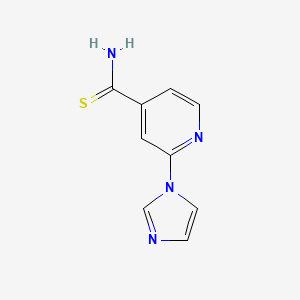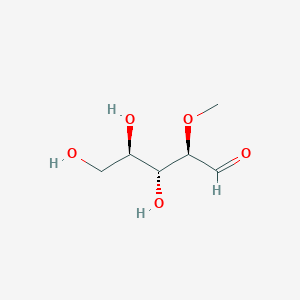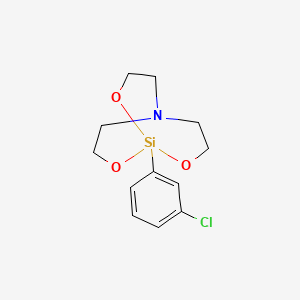
3-Bromo-4-hydroxy-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring. This compound is a solid that is soluble in some organic solvents such as ethanol and dimethyl sulfoxide. It has a predicted density of 1.739 g/cm³ and a boiling point of approximately 340.9°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-5-methylbenzoic acid typically involves the bromination and methylation of hydroxybenzoic acid compounds. One common method includes the use of bromine in the presence of glacial acetic acid as a solvent. The reaction is carried out at controlled temperatures, usually between -10°C to 40°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where hydroxybenzoic acid is treated with bromine under controlled conditions to ensure high yield and purity. The reaction mixture is then purified through various techniques such as recrystallization and solvent extraction to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxy-5-methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atom to a different functional group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the substituent introduced, such as different halides or functional groups.
Scientific Research Applications
3-Bromo-4-hydroxy-5-methylbenzoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
3-Bromo-4-methoxybenzoic acid: Contains a methoxy group instead of a hydroxyl group.
3-Bromo-4-hydroxybenzoic acid: Similar but lacks the methyl group.
Uniqueness
3-Bromo-4-hydroxy-5-methylbenzoic acid is unique due to the combination of bromine, hydroxyl, and methyl groups on the benzene ring. This specific arrangement allows for unique chemical reactivity and biological interactions, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H7BrO3 |
|---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
3-bromo-4-hydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10H,1H3,(H,11,12) |
InChI Key |
RJZDNDUMUXIJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate](/img/structure/B12101597.png)



![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)
![8-Methylbicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B12101659.png)




